Boc-2,3-Dimethy-L-Phenylalanine
CAS No.:
Cat. No.: VC3684067
Molecular Formula:
Molecular Weight: 293.36
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 293.36 |
|---|
Introduction
Synthesis Methodologies
General Synthetic Approaches
The synthesis of Boc-2,3-Dimethyl-L-Phenylalanine typically involves a multi-step process starting from commercially available L-phenylalanine or its derivatives. The synthesis generally proceeds through the following key stages:
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Introduction of the Boc protecting group to the amino function of L-phenylalanine
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Installation of methyl groups at the 2 and 3 positions of the phenyl ring
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Purification and isolation of the final product
The specific reaction conditions must be carefully controlled to ensure high yield and purity, with temperatures ranging from room temperature to reflux conditions depending on the reactivity of the reagents involved.
Boc Protection Chemistry
Physical and Chemical Properties
Boc-2,3-Dimethyl-L-Phenylalanine possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and biological systems. The compound typically exists as a white solid at room temperature.
Structural Characteristics
Applications in Peptide Chemistry
Peptide Synthesis Applications
Boc-2,3-Dimethyl-L-Phenylalanine serves as a valuable building block in peptide synthesis due to its ability to form stable peptide bonds while maintaining the integrity of the amino acid structure. The incorporation of this modified amino acid into peptide sequences can impart several advantageous properties:
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Enhanced resistance to enzymatic degradation
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Modified conformational preferences in peptide secondary structures
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Altered solubility and lipophilicity profiles
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Potential for improved binding affinities with biological targets
The modifications present in this compound can significantly influence binding affinities and biological activities when incorporated into peptides, making it a useful tool for structure-activity relationship studies.
Comparison with Other Boc-Protected Amino Acids
When compared to other Boc-protected phenylalanine derivatives, Boc-2,3-Dimethyl-L-Phenylalanine exhibits distinct properties. For example, Boc-3,4-dimethoxy-L-phenylalanine (molecular weight: 325.36 g/mol) contains methoxy rather than methyl substituents, affecting its polarity and hydrogen-bonding capabilities . Similarly, Boc-2,5-Dimethyl-L-Phenylalanine has a different substitution pattern that influences its conformational properties.
Table 1: Comparison of Boc-2,3-Dimethyl-L-Phenylalanine with Related Compounds
Synthetic Utility in Pharmaceutical Research
Medicinal Chemistry Applications
In medicinal chemistry, Boc-2,3-Dimethyl-L-Phenylalanine can serve as a valuable synthon for creating structurally diverse compounds. The methyl substituents at the 2 and 3 positions of the phenyl ring create a distinct electronic and steric environment that can influence:
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Protein-ligand interactions
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Conformational preferences in larger structures
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Metabolic stability profiles
The compound's utility extends beyond direct incorporation into peptides. It can also serve as an intermediate in the synthesis of more complex structures, with the Boc group providing orthogonal protection that is compatible with many other functional group transformations.
Structure-Activity Relationship Studies
The specific substitution pattern of Boc-2,3-Dimethyl-L-Phenylalanine makes it valuable for structure-activity relationship (SAR) studies. By comparing the biological activities of peptides containing this modified amino acid with those containing natural phenylalanine or differently substituted phenylalanine derivatives, researchers can gain insights into how specific structural modifications influence biological activity.
This approach is particularly valuable in the design of peptide-based drugs, where subtle structural changes can dramatically affect potency, selectivity, and pharmacokinetic properties.
Comparative Analysis with Related Compounds
Structural Comparisons
When comparing Boc-2,3-Dimethyl-L-Phenylalanine with other modified phenylalanine derivatives, several important distinctions emerge:
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Compared to N-Boc-alpha-methyl-D,L-phenylalanine, which features methylation at the alpha carbon rather than the aromatic ring, Boc-2,3-Dimethyl-L-Phenylalanine maintains the natural stereochemistry at the alpha carbon while introducing modifications to the aromatic portion .
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Unlike Boc-3,4-dimethoxy-L-phenylalanine, which contains oxygen-containing substituents that can participate in hydrogen bonding, the methyl groups in Boc-2,3-Dimethyl-L-Phenylalanine are purely hydrophobic and affect mainly the steric environment .
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The positioning of the methyl groups at the 2,3-positions creates a distinct conformational profile compared to Boc-2,5-Dimethyl-L-Phenylalanine, potentially affecting how the compound interacts with biological targets.
Synthetic Versatility
The methods used for synthesizing Boc-2,3-Dimethyl-L-Phenylalanine share similarities with those used for other modified amino acids. For instance, the general approach of starting with a natural amino acid and introducing modifications is common in the synthesis of nonproteinogenic amino acids .
The synthetic versatility of Boc-protected amino acids is further exemplified by the fact that inversion by deprotonation/protonation or deuteration allows the preparation of either enantiomer of an amino acid from the same Boc-BMI enantiomer, providing access to both stereochemical series from a single precursor .
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